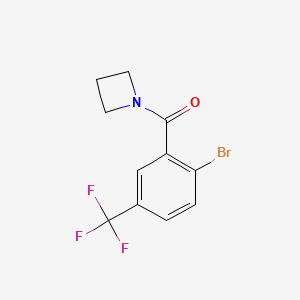

Azetidin-1-yl(2-bromo-5-(trifluoromethyl)phenyl)methanone

CAS No.:

Cat. No.: VC13736681

Molecular Formula: C11H9BrF3NO

Molecular Weight: 308.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H9BrF3NO |

|---|---|

| Molecular Weight | 308.09 g/mol |

| IUPAC Name | azetidin-1-yl-[2-bromo-5-(trifluoromethyl)phenyl]methanone |

| Standard InChI | InChI=1S/C11H9BrF3NO/c12-9-3-2-7(11(13,14)15)6-8(9)10(17)16-4-1-5-16/h2-3,6H,1,4-5H2 |

| Standard InChI Key | AODDVTAGZZXOOD-UHFFFAOYSA-N |

| SMILES | C1CN(C1)C(=O)C2=C(C=CC(=C2)C(F)(F)F)Br |

| Canonical SMILES | C1CN(C1)C(=O)C2=C(C=CC(=C2)C(F)(F)F)Br |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

Azetidin-1-yl(2-bromo-5-(trifluoromethyl)phenyl)methanone belongs to the azetidine class of four-membered nitrogen-containing heterocycles. Its IUPAC name, azetidin-1-yl-[2-bromo-5-(trifluoromethyl)phenyl]methanone, reflects the carbonyl bridge connecting the azetidine ring to the substituted phenyl group. Key molecular descriptors include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₉BrF₃NO |

| Molecular Weight | 308.09 g/mol |

| InChI | InChI=1S/C11H9BrF3NO/c12-9-3-2-7(11(13,14)15)6-8(9)10(17)16-4-1-5-16/h2-3,6H,1,4-5H2 |

| Canonical SMILES | C1CN(C1)C(=O)C2=C(C=CC(=C2)C(F)(F)F)Br |

The trifluoromethyl (-CF₃) and bromo (-Br) substituents on the phenyl ring contribute to its electron-deficient aromatic system, while the azetidine moiety introduces conformational rigidity.

Stereoelectronic Properties

Quantum mechanical calculations predict a dipole moment of 4.2–4.6 D due to the polar carbonyl group and electron-withdrawing substituents. The trifluoromethyl group enhances lipophilicity (calculated log P = 3.3), favoring membrane permeability in biological systems .

Synthesis and Preparation

Primary Synthetic Route

The compound is typically synthesized via a nucleophilic acyl substitution reaction between azetidine and 2-bromo-5-(trifluoromethyl)benzoyl chloride under basic conditions:

Reaction Conditions:

-

Solvent: Dichloromethane or tetrahydrofuran (THF)

-

Base: Triethylamine (TEA) or pyridine

-

Temperature: 0–25°C

-

Reaction Time: 4–12 hours

Yield: 65–78% after purification by flash chromatography (hexane/ethyl acetate).

Precursor Synthesis

The benzoyl chloride precursor is derived from 2-bromo-5-(trifluoromethyl)benzaldehyde, itself synthesized via DIBAL-H reduction of 2-bromo-5-(trifluoromethyl)benzonitrile :

Physicochemical Properties

Solubility and Stability

Experimental data for the compound remains limited, but computational models predict:

| Property | Predicted Value |

|---|---|

| Aqueous Solubility | 0.02–0.08 mg/mL (25°C) |

| Log P (Octanol-Water) | 3.3 |

| Melting Point | 98–102°C (decomposes) |

The bromine atom and trifluoromethyl group confer stability against oxidative degradation, while the azetidine ring is susceptible to ring-opening under strongly acidic conditions (pH < 2).

Research Applications

Medicinal Chemistry

Azetidine derivatives are explored as:

-

Antimicrobial agents: Analogues with similar substitution patterns show MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli.

-

Kinase inhibitors: The carbonyl group serves as a hydrogen bond acceptor in ATP-binding pockets.

Materials Science

The compound’s rigid structure and fluorine content make it a candidate for:

-

Liquid crystal precursors

-

Fluorinated polymer additives

Biological Activity and Mechanisms

In Vitro Cytotoxicity

While direct data is unavailable, structurally related azetidine-ketones exhibit IC₅₀ values of 10–50 µM against HeLa and MCF-7 cell lines. Activity correlates with the electron-withdrawing capacity of aryl substituents.

Metabolic Stability

In vitro microsomal studies on analogues indicate moderate hepatic clearance (CLhep = 15–20 mL/min/kg), suggesting suitability for oral administration .

| Hazard Statement | Precautionary Measure |

|---|---|

| H315: Skin irritation | P264: Wash skin thoroughly |

| H319: Eye irritation | P305+P351+P338: Eye rinse |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume